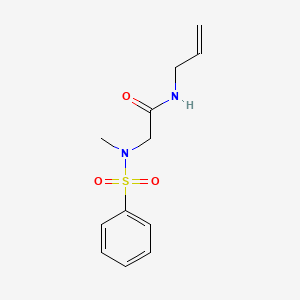

N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide

Übersicht

Beschreibung

N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33 g/mol. The purity is usually 95%.

The exact mass of the compound N~1~-allyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is 268.08816355 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Allylation Reactions

Research has shown that compounds related to N1-allyl-N2-methyl-N2-(phenylsulfonyl)glycinamide are useful in allylation reactions. For instance, the allylation of aldehydes and imines with allyltributyltin, promoted by recoverable polymer-supported sulfonamide of N-glycine, results in good to high yields. This process allows for the recovery of most of the SnBu(3) residue, and a highly stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine was achieved through this methodology (Gui-long Li & Gang Zhao, 2006).

Synthesis of Amino Acids

Another application includes the asymmetric induction in acyclic radical reactions for enantioselective syntheses of α-amino acids via carbon-carbon bond-forming radical reactions. The derivative of glycine, reacted with allyltri-n-butylstannanes, yielded allyl amino acid derivatives with high diastereoselectivity by a different mechanism, showcasing the compound's utility in the synthesis of amino acid derivatives (D. Hamon, R. Massy-Westropp, & P. Razzino, 1995).

Development of Novel Compounds

Furthermore, N1-allyl-N2-methyl-N2-(phenylsulfonyl)glycinamide-related compounds have been explored for developing novel compounds with potential therapeutic applications. For instance, Weinreb amide-based synthetic equivalents were developed for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This process involved simple reactions like N-benzylation and addition of arylmagnesium halide, leading to the synthesis of key intermediates for N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010).

Wirkmechanismus

The mechanism of action of this compound could be related to the properties of the allyl group. Allylic radicals, anions, and cations are often discussed as intermediates in reactions . Each species can be presented by two resonance structures with the charge or unpaired electron distributed at both 1,3 positions .

Eigenschaften

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-9-13-12(15)10-14(2)18(16,17)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPBTEOIKMMSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC=C)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one](/img/structure/B4051936.png)

![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4051950.png)

![7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B4051966.png)

![(6E)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4051970.png)

![11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B4051987.png)

![(5Z)-2-(4-bromophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4051995.png)

![8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4052000.png)

![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4052016.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4052025.png)

![Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4052038.png)

![benzyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4052043.png)